Cas no 887461-25-8 (1,7,8-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

1,7,8-Trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a structurally complex purine derivative with potential applications in pharmaceutical and biochemical research. Its imidazopurine core, combined with alkyl substitutions, may confer unique binding properties, making it a candidate for studying enzyme inhibition or receptor modulation. The compound's lipophilic side chain (3-methylbutyl) could enhance membrane permeability, while the trimethylation pattern may influence metabolic stability. Its precise physicochemical and pharmacological characteristics require further investigation, but its tailored structure suggests utility in targeted molecular studies or as a synthetic intermediate for specialized derivatives. Handling should follow standard laboratory safety protocols due to its organic nature.
1,7,8-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
887461-25-8 structure
Product Name:1,7,8-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:887461-25-8
MF:C15H21N5O2
MW:303.359542608261
CID:6111566
Update Time:2025-11-03

1,7,8-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1,7,8-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 4,6,7-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl-3-(3-methylbutyl)- (9CI)
    • Inchi: 1S/C15H21N5O2/c1-9(2)6-7-19-13(21)11-12(18(5)15(19)22)16-14-17(4)10(3)8-20(11)14/h8-9H,6-7H2,1-5H3
    • InChI Key: IZFAHOYPSCAHNM-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N(C)C1=NC1=C2C(=O)N(CCC(C)C)C(=O)N1C

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: 8.27±0.20(Predicted)

1,7,8-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 1,7,8-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Comprehensive Analysis of 1,7,8-Trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 887461-25-8)

The compound 1,7,8-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 887461-25-8) is a specialized purine derivative with a unique structural framework. Its molecular formula and intricate ring system make it a subject of interest in pharmaceutical and biochemical research. The presence of imidazo[1,2-g]purine core and 3-methylbutyl side chain contributes to its potential bioactivity, particularly in modulating enzymatic pathways. Researchers are increasingly exploring its applications in targeted therapies, given its structural resemblance to naturally occurring purines.

In recent years, the demand for purine derivatives has surged due to their role in drug discovery and development. The compound 887461-25-8 is no exception, with studies highlighting its potential as a scaffold for designing novel inhibitors. For instance, its 1,7,8-trimethyl configuration may enhance binding affinity to specific receptors, a topic frequently searched in academic databases. This aligns with the growing interest in small-molecule modulators for treating metabolic disorders and inflammatory conditions.

From a synthetic chemistry perspective, the preparation of 1,7,8-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multi-step reactions, often requiring precise control over regioselectivity. The 3-methylbutyl moiety introduces lipophilicity, which is a critical parameter in drug design for improving membrane permeability. This aspect is particularly relevant to researchers querying terms like "lipophilic purine analogs" or "imidazo-purine synthesis" in search engines.

The compound’s stability under physiological conditions is another area of investigation. Preliminary data suggest that the imidazo[1,2-g]purine-2,4-dione core may resist enzymatic degradation better than simpler purine analogs. Such properties are often discussed in forums focusing on prodrug optimization and metabolic stability, reflecting its relevance to contemporary medicinal chemistry challenges.

Beyond pharmaceuticals, CAS No. 887461-25-8 has garnered attention in material science. Its conjugated system and heterocyclic architecture make it a candidate for organic electronic applications. Searches for "purine-based semiconductors" or "nitrogen-rich heterocycles for optoelectronics" underscore the interdisciplinary potential of this compound. Researchers are examining its photophysical properties, which could pave the way for innovations in flexible electronics.

In summary, 1,7,8-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione represents a versatile molecule with applications spanning therapeutics and advanced materials. Its structural complexity and functional adaptability continue to inspire studies addressing both fundamental questions and practical challenges in science and technology.

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